molecular formula C13H10N2O2 B5781679 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5781679
M. Wt: 226.23 g/mol
InChI Key: GIKBZQXBDBHRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a number of areas, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can have a number of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several potential future directions for research on 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential as an anti-inflammatory agent, and further studies could explore its effects on different types of inflammation and in different animal models.
Another potential future direction is its potential as an anti-cancer agent. Further studies could explore its effects on different types of cancer cells and in different animal models.
Finally, there is potential for 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole to be used in the development of new drugs or therapeutic agents. Further studies could explore its potential as a starting point for drug development, and investigate its effects in combination with other compounds.

Synthesis Methods

There are several different methods for synthesizing 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One common method involves the reaction of 2-acetyl furan and 3-methylbenzohydrazide in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and catalysts, but all involve the formation of the oxadiazole ring structure.

Scientific Research Applications

5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

5-(furan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-13(17-15-12)11-6-3-7-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBZQXBDBHRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.